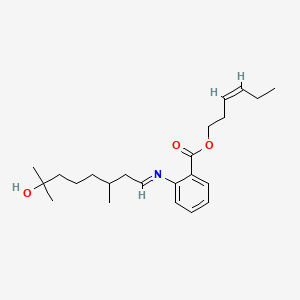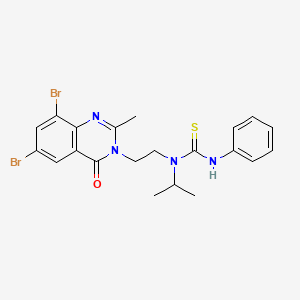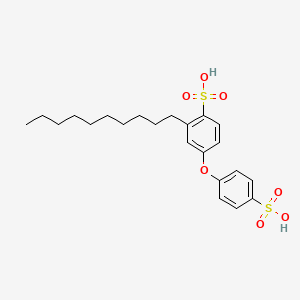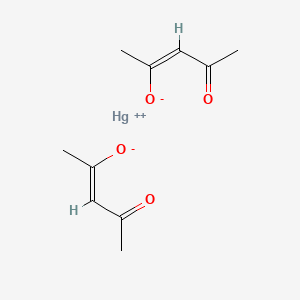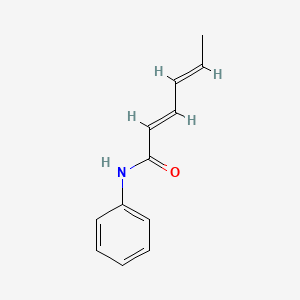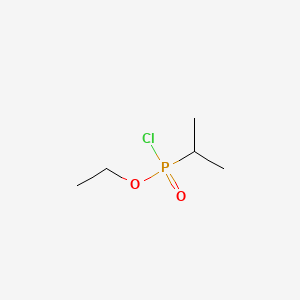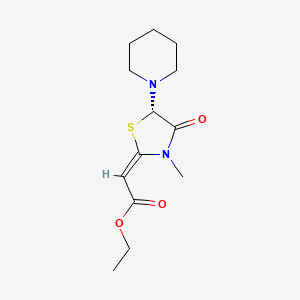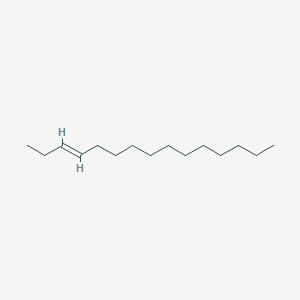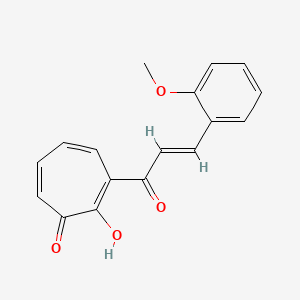
Sodium 5-((4-amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 5-((4-amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonate is a synthetic organic compound known for its vibrant color and utility in various industrial applications. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings. The compound’s structure includes a sulphonate group, making it water-soluble and suitable for use in aqueous environments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-((4-amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-5-ethoxy-o-toluidine using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 2-chlorobenzenesulphonic acid under alkaline conditions to yield the final azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the formation of the desired product while minimizing by-products.
化学反応の分析
Types of Reactions
Sodium 5-((4-amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride for halogenation or concentrated sulfuric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces aromatic amines.
科学的研究の応用
Sodium 5-((4-amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titrations due to its color change properties.
Biology: Employed in staining techniques for microscopy to highlight cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用機序
The compound exerts its effects primarily through its azo group, which can participate in various chemical interactions. The molecular targets and pathways involved include:
Binding to proteins: The azo group can form complexes with proteins, altering their function.
Interaction with nucleic acids: The compound can intercalate with DNA, affecting gene expression and cellular processes.
類似化合物との比較
Similar Compounds
- Sodium 5-((4-amino-5-methoxy-o-tolyl)azo)-2-methoxybenzenesulphonate
- Sodium 5-((4-amino-5-methoxy-o-tolyl)azo)-2-methoxybenzenesulphonate
Uniqueness
Sodium 5-((4-amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonate is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the ethoxy group and the chlorine atom in the aromatic rings enhances its solubility and reactivity compared to similar compounds.
特性
CAS番号 |
84912-15-2 |
|---|---|
分子式 |
C15H15ClN3NaO4S |
分子量 |
391.8 g/mol |
IUPAC名 |
sodium;5-[(4-amino-5-ethoxy-2-methylphenyl)diazenyl]-2-chlorobenzenesulfonate |
InChI |
InChI=1S/C15H16ClN3O4S.Na/c1-3-23-14-8-13(9(2)6-12(14)17)19-18-10-4-5-11(16)15(7-10)24(20,21)22;/h4-8H,3,17H2,1-2H3,(H,20,21,22);/q;+1/p-1 |
InChIキー |
KOPZIULFSPMUAX-UHFFFAOYSA-M |
正規SMILES |
CCOC1=C(C=C(C(=C1)N=NC2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])C)N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


